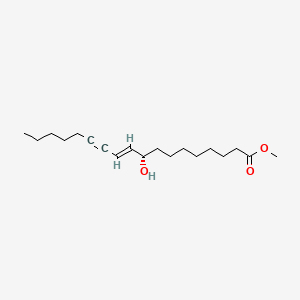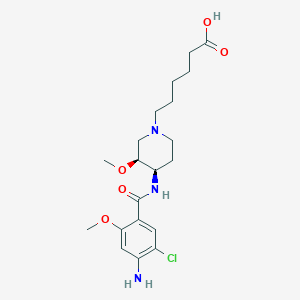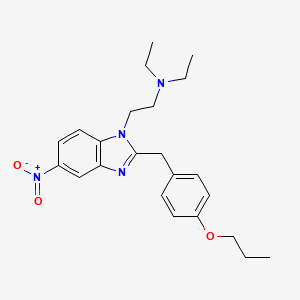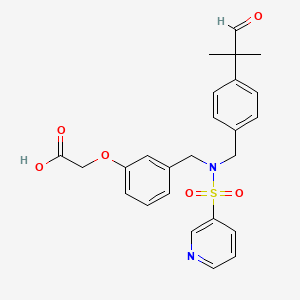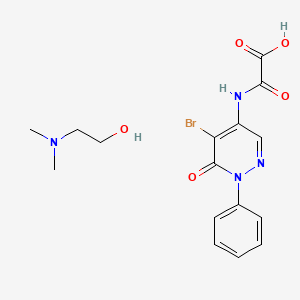
Oxapyrazon-dimolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of oxapyrazon-dimolamine involves the reaction of 5-bromo-1,6-dihydro-6-oxo-1-phenylpyridazin-4-yloxamic acid with 2-(dimethylamino)ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product
Chemical Reactions Analysis
Oxapyrazon-dimolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its herbicidal properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the bromine atom or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxapyrazon-dimolamine has been studied for its herbicidal properties, particularly its ability to control weeds in crops like sugarbeet, redbeet, maize, and sorghum . Its selective mode of action makes it effective against a variety of common weeds, including nightshade, common nettle, chickweed, clover, and plantain . due to its obsolescence, current research applications are limited.
Mechanism of Action
The herbicidal activity of oxapyrazon-dimolamine is attributed to its ability to inhibit specific enzymes involved in plant growth. By interfering with these enzymes, the compound disrupts essential metabolic pathways, leading to the death of the targeted weeds
Comparison with Similar Compounds
Oxapyrazon-dimolamine belongs to the pyridazinone herbicide group. Similar compounds in this group include:
Pyridate: Another pyridazinone herbicide used for weed control in various crops.
Bromacil: A herbicide with a similar mode of action but different chemical structure.
Lenacil: Used for pre-emergence weed control in sugarbeet and other crops.
Compared to these compounds, this compound’s uniqueness lies in its specific chemical structure and the particular weeds it targets. its obsolescence and lack of current approval limit its practical applications.
Properties
| 25316-57-8 | |
Molecular Formula |
C16H19BrN4O5 |
Molecular Weight |
427.25 g/mol |
IUPAC Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C12H8BrN3O4.C4H11NO/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,15,17)(H,19,20);6H,3-4H2,1-2H3 |
InChI Key |
ZAIWHXZLOUBQCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





